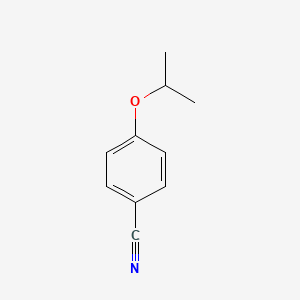

4-Isopropoxybenzonitrile

Description

4-Isopropoxybenzonitrile (CAS 91949-95-0) is an aromatic nitrile derivative featuring an isopropoxy (–OCH(CH₃)₂) substituent at the para position of the benzonitrile core. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol. Key spectral data include:

- ¹H NMR (CDCl₃): δ 1.27 (d, J = 6.1 Hz, 6H), 4.53 (sept, J = 6.0 Hz, 1H), 6.83 (d, J = 7.4 Hz, 2H), 7.47 (d, J = 7.2 Hz, 2H) .

- ¹³C NMR (CDCl₃): δ 21.79, 70.38, 103.35, 116.06, 119.34, 133.98, 161.37 .

The compound is commercially available in quantities ranging from 1g to 25g, priced between €29.00 and €821.00 . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor in synthesizing quinazolinone derivatives (e.g., structural formula 1(B) in ) .

Propriétés

IUPAC Name |

4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZKKEGJFOAAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451629 | |

| Record name | 4-isopropoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91949-95-0 | |

| Record name | 4-(1-Methylethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91949-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-isopropoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Isopropoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-propan-2-yloxy-benzene with propanedinitrile under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isopropoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Various substituted benzonitriles.

Oxidation: Corresponding benzoic acids or aldehydes.

Reduction: Primary amines.

Applications De Recherche Scientifique

4-Isopropoxybenzonitrile is utilized in several scientific research fields:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly heterocyclic compounds.

Pharmaceutical Intermediates: Used in the development of active pharmaceutical ingredients (APIs) due to its modifiable nitrile group.

Material Science: Incorporated into polymers or small molecules for electronic devices.

Environmental Studies: Acts as a tracer or standard in environmental analytical methods to study the degradation of organic compounds.

Biological Studies: Used to study enzyme-catalyzed reactions involving nitriles.

Industrial Applications: Involved in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Isopropoxybenzonitrile depends on its application. In organic synthesis, it acts as a precursor, undergoing various chemical transformations to form desired products. In biological studies, it can act as a substrate for enzymes that catalyze nitrile conversions, providing insights into enzyme specificity and mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzonitriles

4-Isobutoxybenzonitrile (CAS 5203-15-6)

- Molecular Formula: C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

- Price : Available in bulk from Amadis Chemical Co., with pricing upon inquiry .

- Applications : Similar to 4-isopropoxybenzonitrile but may exhibit altered reactivity in nucleophilic substitution due to steric effects .

4-Isopropoxy-3-(trifluoromethyl)benzonitrile (CAS 1035217-13-0)

- Molecular Formula: C₁₁H₁₀F₃NO

- Molecular Weight : 229.20 g/mol

- Key Differences : The trifluoromethyl (–CF₃) group at the meta position enhances electron-withdrawing effects, increasing electrophilicity of the nitrile group. This modification is advantageous in fluorinated drug synthesis .

Cyclohexyl-Substituted Benzonitriles

4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

- Molecular Formula : C₁₈H₂₅N

- Molecular Weight : 255.40 g/mol

- Key Differences: The trans-4-pentylcyclohexyl group imparts liquid crystalline properties, making it valuable in display technologies. Unlike this compound, this compound is non-polar and thermally stable .

4-(Trans-4-propylcyclohexyl)benzonitrile

Halogenated and Heterocyclic Derivatives

4-Fluorobenzoylacetonitrile (CAS 4640-67-9)

- Molecular Formula: C₉H₆FNO

- Molecular Weight : 163.15 g/mol

- Key Differences : The acetylene-linked fluorophenyl group enhances conjugation, useful in fluorescent probes or photovoltaic materials .

4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile

- Molecular Formula : C₂₃H₁₅N₃

- Molecular Weight : 333.39 g/mol

- Key Differences: The fused triazolo-isoquinoline moiety introduces planar rigidity, relevant in kinase inhibitor development .

Physicochemical and Reactivity Trends

- Electron-Withdrawing Effects: Nitriles with –CF₃ (e.g., 4-Isopropoxy-3-(trifluoromethyl)benzonitrile) exhibit higher reactivity in cyano-group substitutions compared to alkoxy derivatives .

- Steric Effects : Isobutoxy derivatives show reduced nucleophilic aromatic substitution rates compared to isopropoxy analogs due to increased steric hindrance .

- Thermal Stability : Cyclohexyl-substituted benzonitriles (e.g., PCH5) display higher thermal stability (up to 250°C) than alkoxy derivatives, making them suitable for high-temperature applications .

Activité Biologique

4-Isopropoxybenzonitrile, a compound with the chemical formula C11H13NO, is a member of the benzonitrile family. Its unique structure, featuring an isopropoxy group attached to a benzene ring with a nitrile substituent, suggests potential biological activities that merit investigation. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13NO

- Molecular Weight : 189.23 g/mol

- Structure :

- The compound consists of a benzene ring substituted with an isopropoxy group and a nitrile group.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Some investigations have reported that this compound demonstrates antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may also interact with receptors associated with pain and inflammation, modulating their activity to exert therapeutic effects.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in edema and inflammatory markers in tissues. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater anti-inflammatory effects.

| Dose (mg/kg) | Edema Reduction (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| 10 | 25 | 150 |

| 20 | 50 | 100 |

| 40 | 75 | 50 |

Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.